![molecular formula C15H20N4O2 B2737350 cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2210049-01-5](/img/structure/B2737350.png)
cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone can be achieved through multiple synthetic routes. One common method involves the use of microwave irradiation to facilitate the reaction between 4-arylidene-3-methylisoxazol-5(4H)-ones and 2,6-diamino-pyrimidin-4(3H)-one in the presence of DMF and HOAc . The reaction mixture is irradiated at 240 W and 140°C, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other efficient catalytic processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to achieve the desired quality for pharmaceutical applications.
化学反応の分析
Types of Reactions
Cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Conducted in DMSO with irradiation at 450 or 365 nm in the presence of air.
Reduction: Typically involves reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include unsaturated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
科学的研究の応用
Cancer Therapeutics
The primary application of cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone lies in its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in the regulation of cell division and proliferation, making them important targets in cancer therapy.
Case Studies
- In Vitro Studies : Various derivatives of pyridopyrimidine compounds have been tested for their cytotoxic effects on different cancer cell lines. For example, compounds with specific substitutions showed enhanced cytotoxicity against K562 (chronic myelogenous leukemia) and DU145 (prostate cancer) cells .
- In Vivo Studies : Animal models have demonstrated that certain derivatives can significantly reduce tumor growth. The compound PD-0332991, a pyrido[2,3-d]pyrimidine derivative, has shown efficacy in xenograft models of human tumors, indicating the potential for this compound to be developed into a viable therapeutic agent .
Sirtuin Modulation
Another area of application is the modulation of sirtuins, which are involved in various cellular processes including aging and metabolism. Compounds similar to this compound have been investigated for their ability to influence sirtuin activity, potentially offering benefits in age-related diseases and metabolic disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic properties. Research has shown that varying substituents at specific positions on the pyridopyrimidine core can significantly impact cytotoxicity and selectivity against different kinases. For example:
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
C-2 | Methyl | Increased activity |
C-6 | Cyano | Critical for potency |
N-8 | Morpholino | Enhanced solubility |
These insights guide the design of new derivatives with improved pharmacological profiles .
Pharmaceutical Formulations
The development of pharmaceutical formulations containing this compound is also under investigation. These formulations aim to enhance bioavailability and target delivery to tumor sites. Research into suitable carriers and dosage forms is ongoing to ensure effective therapeutic outcomes while minimizing side effects .
作用機序
The mechanism of action of cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in medicine .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Dihydropyrido[2,3-d]pyrimidine derivatives: These derivatives are structurally related and have been studied for their potential as therapeutic agents.
Uniqueness
Cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is unique due to the presence of the cyclopropyl and morpholino groups, which contribute to its distinct chemical properties and biological activities. These structural features differentiate it from other similar compounds and enhance its potential for various applications.
生物活性
Cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly as a modulator of various kinases involved in cancer and other diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyrido[2,3-d]pyrimidine backbone with a morpholino substituent. This unique structure contributes to its biological activity through interactions with specific protein targets.
PI3-Kinase Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is crucial in regulating cell growth, survival, and metabolism. Inhibitors of this pathway have been shown to be effective in treating various cancers. For instance, compounds similar to this compound have demonstrated significant inhibition of PI3Kα with IC50 values in the nanomolar range, indicating strong potency against this target .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from different studies:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cyclopropyl... | A375 (melanoma) | 0.58 | PI3Kα inhibition |
Cyclopropyl... | MCF-7 (breast cancer) | 0.75 | Cell cycle arrest |
Cyclopropyl... | DU145 (prostate cancer) | 0.45 | Induction of apoptosis |
These results indicate that the compound is particularly effective against melanoma and prostate cancer cells.
Case Studies
- Case Study on Melanoma : In a study evaluating the effects of this compound on A375 melanoma cells, researchers observed a dose-dependent reduction in cell viability. The mechanism was linked to the inhibition of PI3K signaling pathways leading to apoptosis .
- Prostate Cancer Model : Another study focused on DU145 cells demonstrated that treatment with the compound resulted in significant tumor growth inhibition in xenograft models. The compound's ability to induce G1 phase arrest was confirmed through cell cycle analysis .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Toxicity assessments indicated low hepatotoxicity at therapeutic doses over extended periods .
特性
IUPAC Name |
cyclopropyl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-14(11-3-4-11)19-5-1-2-12-10-16-15(17-13(12)19)18-6-8-21-9-7-18/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRGJVJXGTNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3CC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。